"Perfluoro-1-butene" chemical structure and properties
"Perfluoro-1-butene" chemical structure and properties
An In-Depth Technical Guide to Perfluoro-1-butene for Scientific Professionals
Introduction
Organofluorine compounds are integral to modern drug discovery and development, offering advantageous chemical, physicochemical, and biological properties. The strategic incorporation of fluorine into molecular structures can significantly enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1] Perfluoro-1-butene (octafluoro-1-butene), a member of the per- and polyfluoroalkyl substances (PFAS) family, represents a foundational structure in fluorinated chemistry. While its direct application in drug development is not extensively documented, its significance lies in its role as a monomer for advanced fluoropolymers and as a subject of study in environmental and atmospheric chemistry.[2] This guide provides a comprehensive overview of the chemical structure, properties, and potential synthetic and analytical methodologies related to Perfluoro-1-butene, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
Perfluoro-1-butene is a four-carbon alkene in which all hydrogen atoms have been substituted with fluorine atoms.
Physicochemical and Computed Properties
The properties of Perfluoro-1-butene are summarized in the table below. These properties are derived from various chemical databases and literature sources.
| Property | Value | Reference(s) |
| Molecular Formula | C₄F₈ | [3][4][5] |
| Molecular Weight | 200.03 g/mol | [3][4][6][7] |
| CAS Number | 357-26-6 | [3][4][6][8] |
| IUPAC Name | 1,1,2,3,3,4,4,4-octafluoro-1-butene | [3] |
| Appearance | Gas | [4][8] |
| Melting Point | -132.5°C (estimate) | [8] |
| Boiling Point | 4.85°C | [8] |
| Density | 1.5231 g/cm³ (rough estimate) | [8] |
| Refractive Index | 1.2492 (estimate) | [8] |
| XLogP3-AA | 2.6 | [7] |
| Hydrogen Bond Donor Count | 0 | [7] |
| Hydrogen Bond Acceptor Count | 8 | [7] |
| Rotatable Bond Count | 1 | [7] |
Experimental Protocols
Synthesis of Perfluoro-1-butene
One potential method is the catalytic isomerization of Perfluoro-2-butene. The isomerization of 2-butene to 1-butene is a known industrial process for the non-fluorinated analogs. For fluorinated olefins, various catalysts have been shown to facilitate such isomerizations.
Proposed Isomerization Workflow:
Another generalized approach mentioned in the literature involves the fluorination of an alkyl compound, such as reacting 1,4-dibromobutane with hydrogen fluoride in the presence of a catalyst.[3] However, specific conditions, catalysts, and yields for producing Perfluoro-1-butene via this method are not detailed.
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Due to its volatility, Perfluoro-1-butene is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The following is a general protocol for the qualitative and quantitative analysis of Perfluoro-1-butene.
Objective: To detect and quantify Perfluoro-1-butene in a sample matrix.
Instrumentation:
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Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
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Column: A low-polarity column, such as one with a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase (e.g., VF-624MS), is suitable for separating volatile fluorinated compounds.
Methodology:
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Sample Preparation:
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For gaseous samples, a gas-tight syringe can be used to inject a known volume directly into the GC inlet.
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For samples in a liquid matrix, a headspace analysis or a purge-and-trap system is recommended to extract the volatile Perfluoro-1-butene.
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GC Conditions:
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Inlet Temperature: 150°C
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Inlet Mode: Splitless (to maximize sensitivity for trace analysis)
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Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)
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Oven Temperature Program:
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Initial temperature: 35°C, hold for 2 minutes.
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Ramp: 5°C/min to 150°C.
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Ramp: 25°C/min to 280°C, hold for 5 minutes.
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MS Conditions:
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Transfer Line Temperature: 280°C
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Ion Source Temperature: 230°C
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Scan Mode: Full scan mode (e.g., m/z 40-500) for qualitative analysis to identify the compound by its mass spectrum. For quantitative analysis, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring characteristic ions of Perfluoro-1-butene.
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Logical Relationships and Pathways
Perfluoro-1-butene is recognized as a volatile PFAS that can act as a precursor to more persistent and water-soluble perfluorocarboxylic acids (PFCAs) through atmospheric oxidation.[2] This transformation is a critical aspect of its environmental fate.
Safety and Handling
Perfluoro-1-butene is classified as a gas under pressure and can cause skin and serious eye irritation.[7] It may also cause respiratory irritation and drowsiness or dizziness.
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Handling: Use only in well-ventilated areas and wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.
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Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources. Keep the container tightly closed.
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In case of exposure:
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Inhalation: Move the person to fresh air and keep them comfortable for breathing.
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Skin contact: Wash with plenty of soap and water.
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Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
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Conclusion
Perfluoro-1-butene is a foundational fluorochemical with well-defined physical and chemical properties. While it serves as a monomer in the synthesis of fluoropolymers and is a compound of interest in environmental science, its direct role in drug development is not yet established. However, the study of such fundamental fluorinated molecules is crucial for advancing our understanding of the broader class of organofluorine compounds. The methodologies for its analysis are robust, though detailed protocols for its synthesis from common starting materials require further development and publication. For professionals in drug discovery, the principles governing the behavior of Perfluoro-1-butene can inform the design and synthesis of more complex fluorinated molecules with therapeutic potential.
References
- 1. Perfluorobutanesulfonyl fluoride - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. WO2021254372A1 - Method for preparing hexafluoro-1,3-butadiene and intermediate thereof - Google Patents [patents.google.com]
- 4. BJOC - (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene [beilstein-journals.org]
- 5. data.epo.org [data.epo.org]
- 6. researchgate.net [researchgate.net]
- 7. TW201841873A - Method for producing perfluoroalkadiene compounds - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
